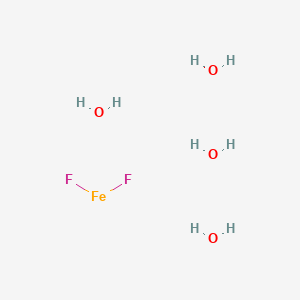

Iron(II) fluoride tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

difluoroiron;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUQQQYUHMEQEX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.F[Fe]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2FeH8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13940-89-1 | |

| Record name | Iron(II) fluoride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Iron(II) Fluoride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a compound of interest in various scientific and industrial fields. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and characterization, and discusses its current applications. Safety and handling information is also included to ensure its proper use in a laboratory setting. All quantitative data is presented in clear, tabular formats for ease of reference.

Introduction

Iron(II) fluoride, in its tetrahydrated form, is an inorganic compound with the chemical formula FeF₂·4H₂O.[1][2][3][4] While the anhydrous form has garnered attention for applications in materials science, particularly in battery technology, the hydrated form serves as a crucial precursor and is of interest for various synthetic applications.[1][5] Fluoride-containing compounds, in general, play a significant role in diverse areas ranging from oil refining and organic synthesis to the manufacturing of pharmaceuticals.[2] This guide aims to be a comprehensive resource for professionals requiring detailed technical information on Iron(II) fluoride tetrahydrate.

Properties of this compound

This compound is a white or colorless crystalline solid.[2][6] It is slightly soluble in water and insoluble in organic solvents such as ethanol (B145695) and ether.[1] The compound dissolves in dilute hydrofluoric acid.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13940-89-1 | [1][3] |

| Molecular Formula | FeF₂·4H₂O | [1][2][3][4] |

| Molecular Weight | 165.90 g/mol | [1][3][4] |

| Appearance | White to colorless hexagonal crystals | [2][6] |

| Density | 2.20 g/cm³ | [1] |

| Melting Point | 100 °C (decomposes) | [1] |

| Solubility | Slightly soluble in water; Insoluble in ethanol, ether | [1] |

Crystal Structure

This compound can exist in two polymorphic forms: rhombohedral and hexagonal.[1] The crystal structure is characterized by the presence of four water molecules for each iron(II) fluoride unit, which are integral to its crystalline lattice.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved by the reaction of metallic iron with hydrofluoric acid.[1]

Materials:

-

Iron filings or powder (high purity)

-

Hydrofluoric acid (HF), 40% aqueous solution

-

Ethanol (95%)

-

Distilled water

-

Beakers and flasks (Teflon or other HF-resistant polymer)

-

Stirring plate and magnetic stirrer

-

Filtration apparatus (Buchner funnel, filter paper)

-

Drying oven or desiccator

Procedure:

-

In a fume hood, carefully add a stoichiometric excess of iron filings to a Teflon beaker.

-

Slowly add a warm 40% aqueous solution of hydrofluoric acid to the beaker while stirring continuously with a magnetic stirrer. The reaction is exothermic.

-

Continue stirring the mixture until the evolution of hydrogen gas ceases, indicating the complete reaction of the iron. The solution will appear pale green.

-

Once the reaction is complete, remove the magnetic stirrer and filter the warm solution to remove any unreacted iron and other solid impurities.

-

To the filtrate, slowly add an equal volume of 95% ethanol while stirring. This will cause the precipitation of this compound crystals.

-

Allow the mixture to stand for a period to ensure complete precipitation.

-

Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold ethanol.

-

Dry the crystals in a low-temperature oven (below 50°C) or in a desiccator to obtain the final product.

Purification by Recrystallization

For higher purity, the synthesized this compound can be recrystallized.

Materials:

-

Crude this compound

-

Dilute hydrofluoric acid

-

Ethanol

-

Heating and stirring apparatus

-

Filtration equipment

Procedure:

-

Dissolve the crude this compound in a minimal amount of warm, dilute hydrofluoric acid.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, which will induce the formation of purer crystals.

-

Further cooling in an ice bath can enhance the yield.

-

Collect the recrystallized product by filtration, wash with a small amount of cold ethanol, and dry as described in the synthesis protocol.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of water of hydration and the Fe-F bond. The sample is typically prepared as a KBr pellet.

-

X-Ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the compound.

-

Thermogravimetric Analysis (TGA): To determine the water content by observing the mass loss upon heating.

Applications

Iron(II) fluoride and its hydrated form have several applications in research and industry.

-

Catalysis: It is used as a catalyst in some organic reactions.[1]

-

Battery Research: Anhydrous Iron(II) fluoride is investigated as a high-energy-density cathode material for lithium-ion and fluoride-ion batteries.[1] The tetrahydrate can serve as a precursor in the synthesis of the anhydrous form.

-

Pharmaceutical and Chemical Synthesis: As a source of fluoride ions, it can be used in the synthesis of other fluorine-containing compounds.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Summary

A summary of the GHS hazard statements for this compound is provided in Table 2.

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [1][4] |

| H312 | Harmful in contact with skin | [1][4] |

| H314 | Causes severe skin burns and eye damage | [1][4] |

| H332 | Harmful if inhaled | [1][4] |

Recommended Handling Procedures

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant safety data sheets and established laboratory protocols before handling any chemicals.

References

A Technical Guide to Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a compound of interest in various fields including materials science, catalysis, and potentially in applications relevant to drug development due to its fluoride content. This document details its chemical and physical properties, synthesis and characterization protocols, and mechanisms of action where applicable.

Core Properties and Formula

Iron(II) fluoride, or ferrous fluoride, is an inorganic compound that commonly exists in its tetrahydrate form, FeF₂·4H₂O.[1][2] It is a white or colorless crystalline solid.[2] The anhydrous form, FeF₂, is also a white crystalline solid.[1]

Molecular Formula and Weight

The fundamental chemical identity of iron(II) fluoride tetrahydrate is defined by its molecular formula and weight.

| Identifier | Value |

| Chemical Formula | FeF₂·4H₂O[2][3] |

| Molecular Weight | 165.90 g/mol [1][4][5] |

| IUPAC Name | difluoroiron;tetrahydrate[1][5] |

| Synonyms | Ferrous fluoride tetrahydrate, Iron difluoride tetrahydrate[2] |

| CAS Number | 13940-89-1[1][5] |

Physicochemical Properties

The physical and chemical characteristics of both the tetrahydrate and anhydrous forms are crucial for their handling, storage, and application.

| Property | FeF₂·4H₂O (Tetrahydrate) | FeF₂ (Anhydrous) |

| Appearance | Colorless transparent crystals[1] | White crystalline solid[1] |

| Density | 2.20 g/cm³[1] | 4.09 g/cm³[1] |

| Melting Point | 100 °C[1] | 970 °C[1] |

| Boiling Point | N/A | 1,100 °C[1] |

| Solubility | Soluble in water[2] | Slightly soluble in water, dissolves in HF[1] |

| Solubility Product (Ksp) | N/A | 2.36 × 10⁻⁶[1] |

| Solubility in Organics | Insoluble in ethanol (B145695), ether[1] | Insoluble in organic solvents[1] |

| Magnetic Susceptibility (χ) | N/A | +9500.0·10⁻⁶ cm³/mol[1] |

Crystal Structure

The anhydrous form, FeF₂, adopts the rutile (TiO₂) crystal structure, which is tetragonal.[1][6] In this structure, the iron (Fe²⁺) cations are octahedrally coordinated, and the fluoride (F⁻) anions have a trigonal planar geometry.[1] The tetrahydrate form can exist in two polymorphs: rhombohedral and hexagonal.[1]

| Parameter | FeF₂ (Anhydrous, Tetragonal) |

| Space Group | P4₂/mnm (No. 136)[1][6] |

| Lattice Constants | a = 4.65 Å, c = 3.34 Å[6] |

| Fe-F Bond Lengths | Two at 1.98 Å and four at 2.12 Å[6] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of FeF₂·4H₂O and its derivatives.

Synthesis of FeF₂·4H₂O

Method 1: Precipitation from Aqueous Solution

This is a common laboratory-scale synthesis for the tetrahydrate form.

-

Dissolution: Carefully dissolve elemental iron powder or iron(II) chloride in warm 40% hydrofluoric acid (HF) in a fume hood, using appropriate personal protective equipment. The reaction should be carried out in a plastic or Teflon beaker.

-

Stirring: Stir the solution gently until the iron has completely reacted, resulting in a pale green solution.[1]

-

Precipitation: Add ethanol to the solution to induce the precipitation of FeF₂·4H₂O crystals.[1]

-

Isolation: Collect the white to pale green precipitate by vacuum filtration using a Buchner funnel with a polyethylene (B3416737) fritted disc.

-

Washing: Wash the collected crystals with cold ethanol to remove any unreacted starting materials and excess acid.

-

Drying: Dry the product in a vacuum desiccator at room temperature.

Method 2: Hydrothermal/Solvothermal Synthesis of FeF₂ Nanomaterials

This method is often used to produce nanostructured FeF₂ for applications like batteries.

-

Precursor Preparation: Prepare a precursor solution. For example, dissolve FeF₃·3H₂O in a solvent like 1-propanol.[7] Other precursors like iron(II) chloride (FeCl₂) can also be used.

-

Autoclave Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Heating: Heat the sealed autoclave to a specific temperature (e.g., 120-200 °C) for a set duration (e.g., 12-24 hours).[7][8]

-

Cooling: Allow the autoclave to cool down to room temperature naturally.

-

Product Collection: Collect the resulting precipitate by centrifugation or filtration.

-

Washing: Wash the product multiple times with ethanol and deionized water to remove any residual reactants or byproducts.

-

Drying: Dry the final FeF₂ nanomaterial in a vacuum oven at a moderate temperature (e.g., 80 °C) for several hours.[7]

Characterization Protocols

1. X-ray Diffraction (XRD)

-

Purpose: To identify the crystalline phase and determine the crystal structure of the synthesized material.

-

Procedure:

-

Grind a small amount of the dried sample into a fine powder.

-

Mount the powder on a sample holder.

-

Place the holder in the diffractometer.

-

Scan the sample over a 2θ range (e.g., 10° to 80°) using Cu-Kα radiation.[7]

-

Compare the resulting diffraction pattern with standard patterns from databases (e.g., JCPDS) to confirm the formation of FeF₂ or its hydrate.

-

2. Scanning Electron Microscopy (SEM)

-

Purpose: To observe the morphology, particle size, and surface features of the material.

-

Procedure:

-

Mount a small amount of the powder sample onto an SEM stub using conductive carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging, if necessary.

-

Introduce the stub into the SEM chamber.

-

Acquire images at various magnifications by scanning the sample with a focused electron beam.

-

3. Electrochemical Characterization (for Battery Applications)

-

Purpose: To evaluate the performance of FeF₂ as a cathode material in a lithium-ion battery.

-

Procedure:

-

Electrode Preparation: Mix the synthesized FeF₂ powder with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. Cast the slurry onto an aluminum foil current collector and dry it in a vacuum oven.

-

Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared FeF₂ cathode, a lithium metal anode, a separator, and an appropriate electrolyte.

-

Cyclic Voltammetry (CV): Cycle the cell potential within a specific voltage range (e.g., 1.5-4.0 V vs. Li⁺/Li) at a set scan rate (e.g., 0.1-0.2 mV/s) to identify the redox reactions.[9] The reduction peak around 1.5 V corresponds to the conversion of FeF₂ to Fe metal.[9]

-

Galvanostatic Charge-Discharge: Charge and discharge the cell at a constant current density (e.g., 50-200 mA/g) to measure its specific capacity, cycling stability, and voltage profiles.[9]

-

Key Applications and Mechanisms

FeF₂ is primarily investigated for its use as a high-energy-density cathode material in lithium-ion batteries and as a catalyst.[1] Its potential antimicrobial properties are attributed to the fluoride ion.

Lithium-Ion Battery Cathode

Unlike traditional intercalation cathodes, FeF₂ operates via a conversion reaction, which offers a higher theoretical energy density.[1] The overall reaction is:

FeF₂ + 2Li⁺ + 2e⁻ ↔ Fe + 2LiF

This process involves significant structural and morphological changes during charging and discharging.[1]

Antimicrobial Action of Fluoride

The potential antimicrobial activity of FeF₂·4H₂O is due to the release of fluoride ions.[2] Fluoride's antibacterial effects are multifaceted and are particularly potent in acidic environments, such as those found in dental plaque.[10] The primary mechanisms include:

-

Enzyme Inhibition: Fluoride can directly inhibit key metabolic enzymes, such as the glycolytic enzyme enolase, in a quasi-irreversible manner.[10][11] It can also form metal-fluoride complexes (e.g., with aluminum) that inhibit proton-translocating F-ATPases.[10][12]

-

Proton Motive Force Disruption: As a weak acid (in the form of HF), fluoride can diffuse across the bacterial membrane, carrying protons into the cytoplasm. This disrupts the proton gradient, leading to cytoplasmic acidification and inhibiting acid-sensitive metabolic processes.[10]

Synthesis and Characterization Workflow

A typical workflow for researchers working with FeF₂ involves synthesis followed by a series of characterization steps to confirm the material's identity, purity, and properties.

Safety and Handling

This compound is a hazardous substance and must be handled with care.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage.[5]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as it can oxidize in moist air.[1]

References

- 1. Iron(II) fluoride - Wikipedia [en.wikipedia.org]

- 2. CAS 13940-89-1: Iron fluoride (FeF2), tetrahydrate [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. Iron(2+);difluoride;tetrahydrate | F2FeH8O4 | CID 57348246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Antimicrobial actions of fluoride for oral bacteria. | Semantic Scholar [semanticscholar.org]

Unraveling the Crystal Structure of Ferrous Fluoride Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of ferrous fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a compound of interest in various chemical and pharmaceutical research areas. This document summarizes its crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents logical workflows for these processes.

Introduction

Ferrous fluoride tetrahydrate, FeF₂·4H₂O, is an inorganic compound that crystallizes in at least two forms, a rhombohedral (form A) and a hexagonal (form B) polymorph.[1][2] The structural analysis of the disordered form reveals a trigonal crystal system.[1][2] The core of the structure is defined by discrete [Fe(H₂O)₄F₂] octahedral groups.[1][2] A key feature of this crystal structure is the disordered arrangement of the water molecules and fluoride ions, which are statistically distributed over twelve possible sites.[1][2] This guide focuses on the crystallographic details of this disordered structure.

Crystallographic Data

The crystallographic parameters for the disordered form of ferrous fluoride tetrahydrate have been determined by X-ray diffraction. The data is presented in the tables below for both the hexagonal and rhombohedral cell representations.

Table 1: Crystal Data and Structure Refinement for Ferrous Fluoride Tetrahydrate

| Parameter | Value |

| Empirical formula | FeF₂·4H₂O |

| Formula weight | 165.90 g/mol [3] |

| Crystal system | Trigonal |

| Space group | R3m[1][2] |

| Density (calculated) | 2.19 g/cm³[1] |

| Density (observed) | 2.20 g/cm³[1] |

Table 2: Lattice Parameters for Ferrous Fluoride Tetrahydrate

| Cell Type | a (Å) | c (Å) | α (°) |

| Hexagonal | 9.50 | 4.82 | 90 |

| Rhombohedral | 5.71 | 5.71 | 112.75 |

Data sourced from Penfold and Grigor (1959).[1]

Table 3: Interatomic Distances for Ferrous Fluoride Tetrahydrate

| Bond | Distance (Å) |

| Fe-X (X = average of O and F) | 1.955[1][2] |

| Hydrogen bond 1 | 2.52[1][2] |

| Hydrogen bond 2 | 2.67[1][2] |

Experimental Protocols

Synthesis of Ferrous Fluoride Tetrahydrate Single Crystals

The synthesis of ferrous fluoride tetrahydrate single crystals is a multi-step process that begins with the dissolution of iron in hydrofluoric acid, followed by precipitation and recrystallization.

A detailed workflow for the synthesis is provided below:

Protocol:

-

Dissolution: A pale green solution of iron(II) fluoride is prepared by dissolving metallic iron in warm hydrofluoric acid (HF).[1][2]

-

Precipitation: The tetrahydrate is then precipitated from this solution in a white, microcrystalline form by the addition of ethyl alcohol.[1][2]

-

Recrystallization: The microcrystalline precipitate is dissolved in water containing a small amount of HF. White crystals of two distinct habits, rhombohedra (form A) and acicular hexagonal prisms (form B), are obtained through slow evaporation at room temperature.[1][2]

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of ferrous fluoride tetrahydrate involves single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.

General Protocol:

-

Crystal Selection and Mounting: A suitable single crystal of ferrous fluoride tetrahydrate is selected and mounted on a goniometer head. Due to the material's sensitivity to moist air, the crystal should be sealed in a Lindemann glass capillary.[2]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Diffraction data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations.

-

Data Processing: The raw diffraction intensities are corrected for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution: The initial crystal structure model is determined from the processed diffraction data using methods such as the Patterson function or direct methods to determine the phases of the structure factors.

-

Structure Refinement: The atomic coordinates and displacement parameters of the initial model are refined against the experimental data using least-squares methods to obtain the best fit between the calculated and observed diffraction patterns. For the disordered form of ferrous fluoride tetrahydrate, the refinement involved treating the water and fluoride ligands as a composite "X" atom with an average scattering factor.[1]

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical sensibility.

Structural Details and Discussion

The crystal structure of the disordered form of ferrous fluoride tetrahydrate is characterized by an assemblage of discrete [Fe(H₂O)₄F₂] octahedral groups.[1][2] A notable feature is the random orientation of these octahedra, leading to a statistical distribution of the four water molecules and two fluoride ions over twelve possible ligand sites.[1][2] This disorder is a critical aspect of its crystallography.

The iron atom is octahedrally coordinated to six ligands, which are, on average, a mixture of water and fluoride. The Fe-X distance, where X represents the averaged position of oxygen and fluorine, is 1.955 Å.[1][2] These octahedral units are interconnected through a network of hydrogen bonds, with lengths of 2.52 Å and 2.67 Å, which play a crucial role in the stability of the crystal lattice.[1][2]

The anhydrous form of ferrous fluoride (FeF₂) adopts a more ordered rutile-type tetragonal structure.[4][5] The study of both the hydrated and anhydrous forms provides valuable insights into the effects of hydration on the crystal packing and electronic properties of iron compounds.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of a disordered form of ferrous fluoride tetrahydrate. The provided crystallographic data, experimental protocols, and workflow diagrams offer a detailed resource for researchers and scientists. The inherent disorder in the ligand positions within the [Fe(H₂O)₄F₂] octahedra is a defining characteristic of this crystal structure, influencing its physical and chemical properties. Further investigations, potentially employing neutron diffraction to precisely locate the hydrogen atoms, could provide a more complete understanding of the hydrogen bonding network and the nature of the disorder.

References

- 1. Iron(II) fluoride - Wikipedia [en.wikipedia.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. rsc.org [rsc.org]

- 4. Iron(2+);difluoride;tetrahydrate | F2FeH8O4 | CID 57348246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iron(II) fluoride tetrahydrate | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Polymorphism and Crystallography of Iron(II) Fluoride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphic forms of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a compound of interest in various chemical and pharmaceutical research fields. This document details the crystallographic properties, synthesis protocols, and the relationship between its different crystalline structures.

Introduction to the Polymorphism of Iron(II) Fluoride Tetrahydrate

This compound is known to exist in at least two polymorphic forms: a rhombohedral (trigonal) form and a hexagonal form.[1] Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development and materials science as different polymorphs can exhibit varying physical and chemical properties, including solubility, stability, and bioavailability. The rhombohedral form of this compound has been well-characterized and is noted to possess a disordered crystal structure.[1] The hexagonal polymorph is also reported, distinguishable by its acicular hexagonal prism crystal habit.[1]

Crystallographic Data of this compound Polymorphs

| Property | Rhombohedral Polymorph (Form A) | Hexagonal Polymorph (Form B) |

| Crystal System | Trigonal | Hexagonal |

| Space Group | R3m | Not Reported |

| Lattice Parameters (Hexagonal Cell) | a = 9.50 ± 0.01 Å | Not Reported |

| c = 4.82 ± 0.01 Å | ||

| Lattice Parameters (Rhombohedral Cell) | a = 5.71 ± 0.01 Å | Not Reported |

| α = 112° 45' ± 15' | ||

| Unit Cell Volume (Hexagonal Cell) | 378.8 ų (calculated) | Not Reported |

| Density (observed) | 2.20 ± 0.02 g/cm³ | Not Reported |

| Density (calculated) | 2.19 g/cm³ (for 3 units of FeF₂·4H₂O per hexagonal cell) | Not Reported |

| Crystal Habit | Rhombohedra | Acicular hexagonal prisms |

Experimental Protocols

The following section details the experimental procedures for the synthesis of both the rhombohedral and hexagonal polymorphs of this compound.

Synthesis of this compound

Materials:

-

Iron metal (powder or filings)

-

Hydrofluoric acid (HF), warm

-

Ethyl alcohol

Procedure:

-

A pale green solution of iron(II) fluoride is prepared by dissolving iron metal in warm hydrofluoric acid.[1]

-

The tetrahydrate is then precipitated from this solution as a white microcrystalline solid by the addition of ethyl alcohol.[1]

Crystallization of Polymorphs

Materials:

-

Microcrystalline this compound

-

Water

-

Hydrofluoric acid (HF)

Procedure:

-

The precipitated microcrystalline this compound is dissolved in water containing a small amount of hydrofluoric acid.[1]

-

The solution is allowed to evaporate at room temperature.[1]

-

This process yields white crystals of two distinct habits: rhombohedra (Form A) and acicular hexagonal prisms (Form B).[1]

Characterization

The composition of both crystalline forms can be confirmed as FeF₂·4H₂O by ignition to ferric oxide (Fe₂O₃).[1] X-ray diffraction (XRD) is the primary technique used to determine the crystal structure, space group, and lattice parameters of the individual polymorphs.

Polymorphic Relationship and Structural Insights

The two known polymorphs of this compound represent different packing arrangements of the constituent molecules in the solid state. The rhombohedral form is characterized by a disordered structure where the [Fe(H₂O)₄F₂] octahedral groups are randomly oriented.[1] The relationship between these two polymorphs can be visualized as a transition between different crystalline states, potentially influenced by crystallization conditions such as temperature, solvent, and rate of evaporation.

Caption: Relationship between the polymorphs of this compound.

This diagram illustrates that the crystallization conditions are a key factor in determining which polymorph of this compound is formed. It also suggests the possibility of interconversion between the two forms, a common phenomenon in polymorphic systems.

Conclusion

This technical guide has summarized the current understanding of the polymorphism of this compound. The rhombohedral polymorph is well-characterized, with detailed crystallographic data available. In contrast, while the existence of a hexagonal polymorph is established, its crystallographic parameters remain to be fully elucidated in published literature. The provided synthesis protocols offer a clear pathway for obtaining both crystalline forms for further study. For researchers in drug development and materials science, a thorough understanding and characterization of these polymorphs are crucial for controlling the properties and performance of any application involving this compound. Further research into the crystallographic details of the hexagonal polymorph and the thermodynamics of the polymorphic transformation would be of significant value to the scientific community.

References

Solubility of Iron(II) fluoride tetrahydrate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) in aqueous and organic media. Understanding the solubility characteristics of this compound is crucial for its application in various research and development fields, including as a catalyst and in the synthesis of fluorine-containing compounds.

Solubility in Water

FeF₂(s) ⇌ Fe²⁺(aq) + 2F⁻(aq)

The Ksp for FeF₂ at 25°C is 2.36 x 10⁻⁶.[1] From this, the molar solubility (s) can be calculated:

Ksp = [Fe²⁺][F⁻]² = (s)(2s)² = 4s³ s = ³√(Ksp/4) = ³√((2.36 x 10⁻⁶)/4) ≈ 8.39 x 10⁻³ mol/L

Converting this molar solubility to grams per 100 mL provides a practical measure of its solubility.

Table 1: Quantitative Solubility Data of Iron(II) Fluoride in Water at 25°C

| Compound Form | Molar Solubility (mol/L) | Solubility ( g/100 mL) |

| Iron(II) Fluoride (anhydrous, FeF₂) | 8.39 x 10⁻³ | 0.079 |

Note: The solubility in g/100 mL is calculated based on the molar mass of anhydrous iron(II) fluoride (93.84 g/mol ). The actual solubility of the tetrahydrate may vary slightly.

Solubility in Organic Solvents

Iron(II) fluoride tetrahydrate is generally considered insoluble in common organic solvents.[1][2] This low solubility is attributed to the high lattice energy of the ionic salt and the inability of non-polar or weakly polar organic solvents to effectively solvate the Fe²⁺ and F⁻ ions.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Common Name | Solubility |

| C₂H₅OH | Ethanol | Insoluble[1][2] |

| (C₂H₅)₂O | Diethyl Ether | Insoluble[1][2] |

| CH₃OH | Methanol | Insoluble |

| (CH₃)₂CO | Acetone | Insoluble |

| (CH₃)₂SO | Dimethyl Sulfoxide (DMSO) | Insoluble |

Note: While specific experimental data for methanol, acetone, and DMSO is limited, the general insolubility of ionic fluorides in these solvents is a well-established principle.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an inorganic salt like this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (FeF₂·4H₂O)

-

Deionized Water

-

Selected Organic Solvents

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Ion Chromatography (IC) instrument

Experimental Workflow

Detailed Steps

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound.

-

Transfer the solid to a sealed container with a known volume of the desired solvent (e.g., deionized water or an organic solvent).

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

Remove the container from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge an aliquot of the suspension.

-

Carefully withdraw the supernatant and pass it through a syringe filter (with a pore size appropriate to remove any remaining solid particles) to obtain a clear, saturated solution.

-

-

Analysis:

-

Accurately dilute a known volume of the saturated solution with an appropriate solvent.

-

Determine the concentration of iron (Fe²⁺) in the diluted solution using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). Alternatively, the fluoride (F⁻) concentration can be determined using Ion Chromatography (IC).

-

-

Calculation:

-

Using the measured concentration and the dilution factor, calculate the concentration of the solute in the original saturated solution.

-

Express the solubility in the desired units (e.g., mol/L, g/100 mL).

-

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. However, the extent of this effect needs to be determined experimentally.

-

pH: In aqueous solutions, the fluoride ion can react with H⁺ ions to form HF. According to Le Chatelier's principle, lowering the pH (increasing H⁺ concentration) will shift the dissolution equilibrium to the right, thereby increasing the solubility of FeF₂.

-

Common Ion Effect: The presence of a common ion (either Fe²⁺ or F⁻ from another source) in the solution will decrease the solubility of iron(II) fluoride.

-

Complexation: The formation of complexes between Fe²⁺ or F⁻ ions and other species in the solution can increase the apparent solubility of the salt.

Conclusion

This compound exhibits low solubility in water and is generally insoluble in common organic solvents. The aqueous solubility can be estimated from the Ksp of the anhydrous form. For precise solubility determination, a rigorous experimental protocol involving equilibration of a saturated solution followed by quantitative analysis of the dissolved species is recommended. Understanding these solubility characteristics is essential for the effective use of this compound in research and industrial applications.

References

An In-depth Technical Guide on the Magnetic Properties and Susceptibility of Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) is a hydrated inorganic compound whose magnetic properties are of interest for various scientific applications. While the magnetic behavior of its anhydrous counterpart, FeF₂, is well-documented as being antiferromagnetic below a Néel temperature of 78.3 K, detailed experimental data on the magnetic susceptibility and ordering of the tetrahydrate form is not as prevalent in publicly accessible literature.[1] This guide synthesizes the available structural information for FeF₂·4H₂O, outlines the established experimental protocols for characterizing its magnetic properties, and presents the known data, drawing parallels with isomorphous compounds where necessary.

Introduction

Iron(II) fluoride exists in both an anhydrous (FeF₂) and a tetrahydrate (FeF₂·4H₂O) form.[1] The anhydrous version adopts a rutile crystal structure and exhibits antiferromagnetic ordering at low temperatures.[1] The tetrahydrate form, FeF₂·4H₂O, is known to exist and its magnetic properties are theoretically studied, though comprehensive experimental characterization is less common in literature. Understanding the magnetic susceptibility and potential magnetic ordering of FeF₂·4H₂O is crucial for its application in fields requiring materials with specific magnetic responses, including catalysis and as a precursor in materials synthesis.

Crystal Structure

The tetrahydrate of iron(II) fluoride, FeF₂·4H₂O, has a different crystal structure from the anhydrous rutile form. A study on the magnetostructural correlations in FeCl₂·4H₂O and FeF₂·4H₂O indicates that the Fe²⁺ ions in FeF₂·4H₂O are at orthorhombic sites.[2] This is in contrast to the tetragonal structure of anhydrous FeF₂.[3] The presence of water molecules in the crystal lattice significantly influences the distances between the magnetic Fe²⁺ ions and the superexchange pathways, which are critical in determining the magnetic properties.

Magnetic Properties

Quantitative Data

A comprehensive search of scientific literature did not yield specific experimental data for the temperature-dependent magnetic susceptibility or the Néel temperature of FeF₂·4H₂O. The following table summarizes the known magnetic data for the related anhydrous FeF₂ for comparative purposes.

| Property | Value (for anhydrous FeF₂) | Units |

| Molar Magnetic Susceptibility (χ) at room temp. | +9500.0 x 10⁻⁶ | cm³/mol |

| Néel Temperature (Tₙ) | 78.3 | K |

Table 1: Known magnetic properties of anhydrous FeF₂.[1][4]

Experimental Protocols

The characterization of the magnetic properties of FeF₂·4H₂O would involve a suite of experimental techniques. The following protocols are standard for such investigations.

Synthesis of FeF₂·4H₂O

A common method for the synthesis of iron(II) fluoride tetrahydrate involves the reaction of iron metal with warm, hydrated hydrofluoric acid. The resulting product can be precipitated by the addition of ethanol.[1]

Magnetic Susceptibility Measurement

The temperature dependence of the magnetic susceptibility of a powdered sample of FeF₂·4H₂O would typically be measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Sample Preparation: A polycrystalline (powder) sample of FeF₂·4H₂O is weighed and placed in a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is cooled in the absence of a magnetic field (zero-field-cooled, ZFC) to the lowest desired temperature (e.g., 2 K). A small external magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the sample is warmed to a temperature above the expected ordering temperature (e.g., 300 K). Subsequently, the sample is cooled again in the presence of the same magnetic field (field-cooled, FC), and the magnetic moment is measured during the cooling process.

-

Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample. The inverse susceptibility (1/χ) is plotted against temperature (T) to determine the Curie-Weiss behavior in the paramagnetic region.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local magnetic environment of the iron nuclei.[5][6][7]

-

Experimental Setup: A ⁵⁷Co source provides the gamma rays. The powdered FeF₂·4H₂O sample acts as the absorber and is placed in a cryostat to allow for temperature-dependent measurements.

-

Data Acquisition: The spectrum is obtained by measuring the transmission of gamma rays through the sample as a function of the velocity of the source relative to the absorber.

-

Analysis: In the paramagnetic state, a quadrupole-split doublet is expected. Below the magnetic ordering temperature, this doublet would split into a six-line hyperfine pattern, from which the magnitude and direction of the internal magnetic field at the iron nucleus can be determined.

Neutron Diffraction

Neutron diffraction is the definitive method for determining the magnetic structure of a material.[8]

-

Sample Preparation: A deuterated sample of FeF₂·4D₂O is often preferred to minimize incoherent scattering from hydrogen. The powdered sample is loaded into a sample holder suitable for low-temperature measurements.

-

Measurement: Neutron diffraction patterns are collected at various temperatures, both above and below the suspected magnetic ordering temperature.

-

Data Analysis: The diffraction patterns in the paramagnetic region are used to refine the crystal structure. Below the ordering temperature, the appearance of new Bragg peaks at specific scattering angles indicates the onset of long-range magnetic order. The positions and intensities of these magnetic peaks are used to determine the size and arrangement of the magnetic moments in the crystal lattice.

Visualizations

Experimental Workflow for Magnetic Characterization

Workflow for the magnetic characterization of FeF₂·4H₂O.

Logical Relationship of Experimental Techniques

References

- 1. Mössbauer Spectroscopy | Experimental Physics I & II "Junior Lab" | Physics | MIT OpenCourseWare [ocw.mit.edu]

- 2. phys.hawaii.edu [phys.hawaii.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]

The Thermal Journey of Iron(II) Fluoride Tetrahydrate: A Technical Guide to Stability and Decomposition

For Immediate Release

This technical guide offers an in-depth analysis of the thermal stability and decomposition pathway of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal behavior of this compound. By synthesizing data from analogous compounds and established principles of thermal analysis, this guide provides a detailed overview of the dehydration and decomposition processes, crucial for applications in catalysis, ceramics, and pharmaceutical synthesis.

Overview of Thermal Decomposition

The decomposition process generally proceeds as follows:

-

Dehydration: The four water molecules are lost in successive steps, typically forming lower hydrates (dihydrate, monohydrate) as intermediates before becoming fully anhydrous. This process is endothermic.

-

Decomposition of Anhydrous Salt: The stability of the resulting anhydrous iron(II) fluoride (FeF₂) is dependent on the temperature and atmospheric conditions.

-

In an inert atmosphere (e.g., nitrogen, argon): The anhydrous salt is expected to be stable to higher temperatures. At very high temperatures, it may sublime.[1]

-

In an oxidizing atmosphere (e.g., air): The anhydrous salt is susceptible to oxidation, leading to the formation of iron oxides, such as iron(III) oxide (Fe₂O₃), and the release of fluorine-containing gases.[5] This process can also involve the formation of iron oxyfluoride intermediates.[6]

-

Quantitative Thermal Analysis Data

The following tables summarize the expected thermal events and corresponding mass losses during the decomposition of iron(II) fluoride tetrahydrate. The temperature ranges are estimates based on the analysis of similar hydrated compounds. The theoretical mass loss is calculated based on the molar mass of FeF₂·4H₂O (165.90 g/mol ).[1]

Table 1: Estimated Decomposition Stages of FeF₂·4H₂O in an Inert Atmosphere

| Stage | Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| 1 | 50 - 100 | FeF₂·4H₂O → FeF₂·2H₂O + 2H₂O | 21.71 | 21.71 |

| 2 | 100 - 200 | FeF₂·2H₂O → FeF₂ + 2H₂O | 21.71 | 43.42 |

| 3 | > 900 | FeF₂ → FeF₂ (sublimation) | - | 43.42 |

Table 2: Estimated Decomposition Stages of FeF₂·4H₂O in an Oxidizing Atmosphere (Air)

| Stage | Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| 1 | 50 - 100 | FeF₂·4H₂O → FeF₂·2H₂O + 2H₂O | 21.71 | 21.71 |

| 2 | 100 - 200 | FeF₂·2H₂O → FeF₂ + 2H₂O | 21.71 | 43.42 |

| 3 | > 300 | 4FeF₂ + 3O₂ → 2Fe₂O₃ + 4F₂ | - | - |

Note: The final mass change in an oxidizing atmosphere is complex and may involve the formation of various iron oxides and oxyfluorides, making a precise theoretical mass loss for this stage difficult to predict without experimental data.

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to study the thermal decomposition of hydrated salts like this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with dehydration and decomposition.

Instrumentation: A simultaneous TGA-DTA instrument.

Methodology:

-

A small, accurately weighed sample of FeF₂·4H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidizing atmosphere) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure a stable atmosphere.

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample (TGA curve) and the temperature difference between the sample and an inert reference (DTA curve) are recorded continuously as a function of temperature.

-

The resulting TGA curve is analyzed to determine the onset and completion temperatures of each mass loss step, as well as the percentage of mass lost.

-

The DTA curve is analyzed to identify endothermic (e.g., dehydration, melting) and exothermic (e.g., oxidation, crystallization) events.

Evolved Gas Analysis (EGA) by Infrared Spectroscopy (IR)

Objective: To identify the gaseous products evolved during decomposition.

Instrumentation: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.

Methodology:

-

The TGA experiment is performed as described in section 3.1.

-

The gaseous products evolved from the sample are carried by the purge gas through a heated transfer line to the gas cell of the FTIR spectrometer.

-

The transfer line and gas cell are maintained at a sufficiently high temperature (e.g., 200-250°C) to prevent condensation of the evolved gases.

-

FTIR spectra of the evolved gases are collected continuously throughout the TGA experiment.

-

The spectra are analyzed to identify the characteristic absorption bands of the gaseous products (e.g., water, hydrogen fluoride).

X-ray Diffraction (XRD) Analysis of Solid Residues

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Instrumentation: A high-temperature X-ray diffractometer or a standard diffractometer for analyzing quenched samples.

Methodology:

-

Several TGA experiments are run, with each experiment being stopped at a specific temperature corresponding to the end of a decomposition stage (as identified from the initial TGA curve).

-

The solid residue from each experiment is cooled to room temperature under an inert atmosphere to prevent further reaction.

-

The crystalline structure of each residue is analyzed by X-ray diffraction.

-

The obtained diffraction patterns are compared with standard diffraction databases to identify the crystalline phases present at each temperature.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships involved in the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathways of FeF₂·4H₂O.

Caption: Workflow for the comprehensive thermal analysis of FeF₂·4H₂O.

References

- 1. Iron(II) fluoride - Wikipedia [en.wikipedia.org]

- 2. This compound | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IRON (II) FLUORIDE | 7789-28-8 [chemicalbook.com]

- 4. buy Iron(II) Fluoride Powder manufacturers - FUNCMATER [funcmater.com]

- 5. Iron(II) Fluoride [studfile.net]

- 6. Impact of Co2+ substitution by Fe2+ on the thermal behavior of a hydrated fluoride, precursor of a mixed iron-based oxyfluoride with reduced cobalt content as efficient OER electrocatalyst [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to the Physical Appearance and Color of Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O) Crystals

This technical guide provides a comprehensive overview of the physical and optical properties of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) crystals, intended for researchers, scientists, and professionals in drug development. This document details the visual appearance, crystallographic data, and synthesis protocols that influence the final crystal characteristics.

Physical Appearance and Color

Iron(II) fluoride tetrahydrate typically manifests as crystalline solids. Reports on the precise coloration vary, with descriptions ranging from colorless and white to a pale green hue.[1][2][3] The variation in observed color can be attributed to several factors, including the presence of trace impurities, particularly the oxidation of Fe²⁺ to Fe³⁺, and the specific conditions of crystal growth. When dissolved in dilute hydrofluoric acid, it forms a pale green solution.[3]

Crystallographic Properties

FeF₂·4H₂O is known to exist in at least two polymorphic forms: hexagonal and rhombohedral, with the latter sometimes exhibiting disorder.[3] The crystal system plays a fundamental role in determining the macroscopic shape and optical properties of the crystals. The anhydrous form, FeF₂, crystallizes in a tetragonal rutile structure.[1][4]

| Property | FeF₂·4H₂O | Anhydrous FeF₂ |

| Crystal System | Hexagonal, Rhombohedral[3] | Tetragonal (Rutile-type)[1][4] |

| Appearance | Colorless, white, or pale green crystals[1][2][3] | White tetragonal crystals[5] |

| Density | 2.20 g/cm³[3][5] | 4.09 g/cm³[5] |

| Molar Mass | 165.90 g/mol [6] | 93.84 g/mol [5] |

| Decomposition/Melting Point | Decomposes at 100 °C[5] | Melts at ~1100 °C[5] |

Synthesis of FeF₂·4H₂O Crystals

The preparation of FeF₂·4H₂O crystals can be achieved through the reaction of metallic iron with aqueous hydrofluoric acid.[5] A general experimental protocol is outlined below.

-

Reaction Setup: In a fume hood, place a stoichiometric excess of pure iron powder or filings into a polytetrafluoroethylene (PTFE) or other hydrofluoric acid-resistant beaker.

-

Dissolution: Slowly add a 40-48% aqueous solution of hydrofluoric acid (HF) to the beaker containing the iron. The reaction is exothermic and produces hydrogen gas; therefore, it must be performed with adequate ventilation and caution. The dissolution of iron in warm hydrated hydrofluoric acid is also an effective method.[3]

-

Heating and Filtration: Gently heat the mixture to facilitate the complete reaction of the iron. Once the effervescence of hydrogen gas has ceased, filter the resulting pale green solution to remove any unreacted iron and other solid impurities.

-

Precipitation: Cool the filtrate and then induce precipitation of the FeF₂·4H₂O crystals by adding ethanol.[3]

-

Crystal Isolation and Drying: Collect the precipitated crystals by filtration, wash with a small amount of cold ethanol, and dry under a vacuum or an inert atmosphere to prevent oxidation.

The workflow for this synthesis is illustrated in the diagram below.

Relationship Between Synthesis, Structure, and Appearance

The physical properties of FeF₂·4H₂O crystals, such as color and morphology, are intrinsically linked to the synthesis conditions and the resulting crystal structure. The diagram below illustrates these relationships.

References

An In-depth Technical Guide to the Synthesis of Iron(II) Fluoride Tetrahydrate from Iron and Hydrofluoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a valuable precursor in various chemical and pharmaceutical research areas. The document outlines the underlying chemistry, a detailed experimental protocol, critical safety measures, and key physical and chemical properties of the compound.

Introduction

Iron(II) fluoride, particularly in its hydrated form, serves as a key intermediate in the synthesis of advanced materials and fluorinating agents. Its applications are found in ceramics, as a catalyst in organic fluorination reactions, and in battery research.[1][2] The synthesis from elemental iron and hydrofluoric acid is a direct and effective method for producing the tetrahydrate form of this inorganic compound. The reaction involves the oxidation of iron by hydrofluoric acid, resulting in the formation of iron(II) fluoride and hydrogen gas. In an aqueous solution, the product crystallizes as the tetrahydrate.

Chemical and Physical Properties

Iron(II) fluoride tetrahydrate is a white or colorless crystalline solid.[3][4] A summary of its key quantitative properties is presented in Table 1. Understanding these properties is essential for handling, storage, and application of the compound.

| Property | Value | Reference |

| Chemical Formula | FeF₂·4H₂O | [3][4] |

| Molar Mass | 165.90 g/mol | [3][5] |

| Appearance | White / Colorless transparent crystals | [3][4] |

| Density | 2.20 g/cm³ | [3] |

| Melting Point | Decomposes at 100 °C | [1] |

| Solubility in Water | Slightly soluble (Ksp = 2.36 x 10⁻⁶ at 25 °C for FeF₂) | [3] |

| Solubility (Other) | Soluble in dilute hydrofluoric acid; Insoluble in ethanol (B145695), ether | [1][3] |

| CAS Number | 13940-89-1 | [3][5] |

Synthesis Workflow

The synthesis of this compound from iron and hydrofluoric acid is a multi-step process that requires careful attention to safety and procedure. The logical flow of the synthesis is depicted in the following workflow diagram.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from iron powder and aqueous hydrofluoric acid. The procedure is based on established chemical principles for this reaction.[1][2][3]

Materials and Reagents

-

Iron powder (Fe), high purity (>99%)

-

Hydrofluoric acid (HF), 48% aqueous solution

-

Ethanol (C₂H₅OH), 95% or absolute

-

Deionized (DI) water

-

Teflon or polyethylene (B3416737) beaker

-

Teflon-coated magnetic stir bar

-

Hotplate/stirrer

-

Büchner funnel and filter flask

-

Vacuum desiccator

Critical Safety Precautions

Hydrofluoric acid is an extremely corrosive and toxic substance that can cause severe, delayed-onset burns and potentially fatal systemic toxicity.[6] All work must be conducted within a certified chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): A full-face shield, chemical splash goggles, a chemical-resistant apron, and heavy-duty HF-resistant gloves (e.g., neoprene or butyl rubber over nitrile) are mandatory.[6][8] Ensure no skin is exposed.

-

Emergency Preparedness: A container of 2.5% calcium gluconate gel must be immediately accessible as a first-aid antidote for skin contact.[7][9] Ensure safety showers and eyewash stations are operational and accessible. Never work alone when handling HF.[6][9]

-

Material Compatibility: Use only Teflon or polyethylene labware. HF aggressively attacks glass, ceramics, and many metals.[6][8]

Synthesis Procedure

-

Reaction Setup: Place a Teflon beaker on a magnetic stirrer within a chemical fume hood. Add a calculated volume of 48% hydrofluoric acid to the beaker.

-

Addition of Iron: While stirring the acid, slowly and portion-wise add a stoichiometric amount of high-purity iron powder. The reaction is exothermic and will generate hydrogen gas (H₂), which is highly flammable. The overall reaction is: Fe(s) + 2HF(aq) + 4H₂O(l) → FeF₂·4H₂O(s) + H₂(g)

-

Reaction: Gently warm the mixture (e.g., to 40-50 °C) to facilitate the dissolution of the iron. Continue stirring until the evolution of hydrogen gas ceases, indicating the complete consumption of the iron metal. The solution should be pale green.

-

Precipitation: Once the reaction is complete, remove the beaker from the heat source and allow it to cool to room temperature. To induce precipitation of the product, slowly add ethanol to the solution while stirring.[3] this compound is insoluble in ethanol.

-

Isolation: Collect the resulting white crystalline precipitate by vacuum filtration using a Büchner funnel with a polyethylene fritted disc or appropriate filter paper.

-

Washing: Wash the collected crystals several times with small portions of ethanol to remove any unreacted hydrofluoric acid and other soluble impurities.

-

Drying: Dry the purified product under vacuum in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel or anhydrous calcium sulfate) until a constant weight is achieved.

Storage

This compound can be oxidized by moist air.[3] For long-term stability, the dried product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The synthesis of this compound from iron metal and hydrofluoric acid is a straightforward yet hazardous procedure. By adhering to the detailed protocol and stringent safety measures outlined in this guide, researchers can safely and effectively produce this important chemical compound for further application in research and development. The provided data and workflow are intended to support the successful execution and understanding of this synthetic process.

References

- 1. Iron(II) Fluoride [studfile.net]

- 2. IRON (II) FLUORIDE | 7789-28-8 [amp.chemicalbook.com]

- 3. Iron(II) fluoride - Wikipedia [en.wikipedia.org]

- 4. CAS 13940-89-1: Iron fluoride (FeF2), tetrahydrate [cymitquimica.com]

- 5. This compound | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. auckland.ac.nz [auckland.ac.nz]

- 8. mcgill.ca [mcgill.ca]

- 9. reddit.com [reddit.com]

Navigating the Safe Handling of FeF2·4H2O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iron(II) fluoride (B91410) tetrahydrate (FeF2·4H2O) is a valuable compound in various chemical syntheses and research applications. However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides an in-depth overview of the hazards associated with FeF2·4H2O and detailed precautions for its safe management in a research and development setting.

Hazard Identification and Classification

Iron(II) fluoride tetrahydrate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), FeF2·4H2O presents the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

-

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage.[2][3]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[3]

Upon contact with acids or under fire conditions, it may emit toxic fumes of fluorine and hydrogen fluoride.[2][4]

Physicochemical and Toxicological Data

A clear understanding of the quantitative data associated with a chemical is crucial for a comprehensive risk assessment.

| Property | Value | Reference |

| Molecular Formula | F2FeH8O4 | [1][5] |

| Molecular Weight | 165.90 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid | [6][7] |

| Density | 2.20 g/cm³ | [6][8] |

| Decomposition Temperature | 100°C | [6][8] |

| Solubility | Slightly soluble in water; insoluble in ethanol (B145695) and ether. | [6][8] |

| GHS Hazard Statements | H302, H312, H314, H318, H332, H335 | [1][3] |

Experimental Protocols for Safe Handling

Adherence to detailed experimental protocols is paramount when working with FeF2·4H2O to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Required PPE for handling FeF2·4H2O.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

-

Ventilation: Always handle FeF2·4H2O in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[2][4]

-

Enclosed Processes: Whenever feasible, use enclosed systems to minimize the release of dust and vapors.[2]

Standard Operating Procedure for Weighing and Transferring

-

Preparation: Designate a specific area for handling FeF2·4H2O. Ensure the area is clean and free of incompatible materials, especially acids and strong oxidizing agents.[2]

-

Equipment: Use a balance with a draft shield. Employ smooth, deliberate movements to avoid creating dust.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid scooping or pouring actions that can aerosolize the powder.

-

Cleaning: After transfer, carefully clean the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[2]

Spill Response Protocol

A systematic approach to spill cleanup is essential to prevent further contamination and exposure.

Caption: Workflow for managing a spill of FeF2·4H2O.

Storage and Disposal

Proper storage and disposal are critical to long-term safety.

-

Storage: Store FeF2·4H2O in a cool, dry, well-ventilated area in a tightly sealed container.[2] Protect from moisture.[2] Store away from incompatible materials such as acids and oxidizing agents.[2]

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[2] Do not allow the material to enter drains or the environment.[2]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and fostering a secure laboratory environment.

References

- 1. This compound | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iron Fluoride - ESPI Metals [espimetals.com]

- 3. angenechemical.com [angenechemical.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Iron(2+);difluoride;tetrahydrate | F2FeH8O4 | CID 57348246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Iron(II) fluoride - Wikipedia [en.wikipedia.org]

- 7. CAS 13940-89-1: Iron fluoride (FeF2), tetrahydrate [cymitquimica.com]

- 8. IRON (II) FLUORIDE | 7789-28-8 [chemicalbook.com]

Unraveling the Polymorphic Puzzle: A Technical Guide to Rhombohedral and Hexagonal FeF2·4H2O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) fluoride (B91410) tetrahydrate (FeF2·4H2O) is a fascinating inorganic compound that exhibits polymorphism, existing in at least two distinct crystalline forms: rhombohedral and hexagonal. While chemically identical, these polymorphs possess different arrangements of atoms in their crystal lattices, leading to unique physical and chemical properties. Understanding these differences is crucial for researchers in materials science, crystallography, and drug development, where precise control over crystal structure can significantly impact a material's behavior and efficacy.

This technical guide provides a comprehensive overview of the known differences between the rhombohedral and hexagonal polymorphs of FeF2·4H2O. Due to the limited availability of detailed comparative studies in readily accessible literature, this guide focuses on presenting the foundational knowledge and established characterization techniques pertinent to these systems.

Crystallographic Distinction

The primary difference between the two polymorphs lies in their crystal structures. The rhombohedral form is reported to exhibit a degree of structural disorder, a factor that can influence its properties.

Table 1: Crystallographic Data Summary

| Property | Rhombohedral FeF2·4H2O | Hexagonal FeF2·4H2O |

| Crystal System | Rhombohedral | Hexagonal |

| Space Group | Data not available in cited sources | Data not available in cited sources |

| Lattice Parameters | Data not available in cited sources | Data not available in cited sources |

| Notable Features | Reported to have a disordered structure. | Data not available in cited sources |

Note: Specific crystallographic data such as space group and lattice parameters for the individual polymorphs of FeF2·4H2O are not available in the reviewed literature.

Experimental Protocols

Synthesis of Iron(II) Fluoride Tetrahydrate

A general method for the synthesis of FeF2·4H2O has been described, although specific conditions to selectively crystallize the rhombohedral or hexagonal form are not well-documented in the available literature.

General Synthesis Protocol:

-

Dissolution: Iron metal is dissolved in warm, hydrated hydrofluoric acid (HF). This reaction should be performed with extreme caution in a well-ventilated fume hood, as hydrofluoric acid is highly corrosive and toxic.

-

Precipitation: The resulting solution is then treated with ethanol (B145695) to precipitate the this compound.

-

Isolation: The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under appropriate conditions to prevent oxidation.

It is hypothesized that variations in precipitation temperature, solvent composition, and cooling rate may influence the resulting polymorphic form. Further research is required to establish precise protocols for the selective synthesis of each polymorph.

Characterization Techniques

To differentiate between the rhombohedral and hexagonal polymorphs, a suite of analytical techniques is essential.

2.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the crystal structure of a material.

-

Methodology: A suitable single crystal of each polymorph is isolated and mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The data is processed to determine the unit cell dimensions, space group, and atomic coordinates, providing a complete picture of the crystal structure.

2.2.2. Powder X-ray Diffraction (PXRD)

PXRD is a powerful tool for identifying crystalline phases and can be used to distinguish between polymorphs based on their unique diffraction patterns.

-

Methodology: A finely ground powder of the FeF2·4H2O sample is placed in a sample holder and exposed to an X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram serves as a fingerprint for the crystalline phase present.

2.2.3. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can reveal differences in the thermal stability and phase transition behavior of the polymorphs.

-

Methodology (DSC): A small sample is heated at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. This can detect phase transitions, melting points, and decomposition temperatures.

-

Methodology (TGA): The mass of a sample is monitored as a function of temperature. This is particularly useful for studying dehydration processes in hydrated compounds like FeF2·4H2O.

2.2.4. Mössbauer Spectroscopy

This technique is highly sensitive to the local electronic and magnetic environment of iron atoms and can provide valuable insights into the differences between the two polymorphs.

-

Methodology: The sample is exposed to a source of gamma rays, and the resonant absorption of these gamma rays by the ⁵⁷Fe nuclei is measured. The resulting spectrum provides information on the oxidation state, coordination environment, and magnetic properties of the iron ions.

Visualizing Structural Relationships

While specific structural data is elusive, a conceptual workflow for characterizing and differentiating the polymorphs can be visualized.

Conclusion and Future Directions

The existence of rhombohedral and hexagonal polymorphs of FeF2·4H2O presents an intriguing area for further research. While their existence is noted, a detailed, comparative study of their synthesis, crystal structures, and properties is currently lacking in widely available scientific literature. Future work should focus on:

-

Developing and reporting specific and reproducible synthesis protocols for each polymorph.

-

Performing detailed single-crystal X-ray diffraction studies to fully elucidate their atomic arrangements.

-

Conducting comprehensive comparative studies of their physical and chemical properties, including thermal stability, magnetic behavior, and spectroscopic signatures.

A deeper understanding of the polymorphism of FeF2·4H2O will not only contribute to the fundamental knowledge of inorganic crystal chemistry but also enable the tailored design of materials with specific properties for various applications.

An In-depth Technical Guide on the Octahedral Coordination Geometry of Iron in FeF₂·4H₂O

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the octahedral coordination geometry of the iron(II) ion in iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O). The content herein is based on crystallographic studies and is intended to serve as a comprehensive resource for professionals in research and development.

Introduction

Iron(II) fluoride tetrahydrate is an inorganic compound that has garnered interest for its structural and magnetic properties. Understanding the coordination environment of the central iron atom is crucial for predicting its reactivity, stability, and potential applications, including in the development of novel therapeutic agents. This guide focuses on the crystallographic data that elucidates the octahedral geometry of the iron center in one of its known crystalline forms.

Crystal Structure and Coordination Geometry

This compound is known to crystallize in at least two different forms, a rhombohedral and a hexagonal polymorph.[1] Detailed structural analysis has been performed on a disordered form exhibiting trigonal symmetry.[2]

In this disordered crystalline form, the iron(II) ion is at the center of a discrete octahedral complex with the formula [Fe(H₂O)₄F₂].[2] A key feature of this structure is the random distribution of the four water molecules and two fluoride ions over the six coordination sites of the octahedron. This results in an average ligand environment at each position.[2]

2.1. Quantitative Crystallographic Data

The crystallographic data for the disordered trigonal form of FeF₂·4H₂O has been determined by X-ray diffraction. The key parameters are summarized in the tables below.

Table 1: Unit Cell Parameters [2]

| Crystal System | Space Group | a (Å) | c (Å) |

| Trigonal | R3m | 9.50 | 4.82 |

Table 2: Bond Lengths in the Fe(H₂O)₄F₂ Octahedron [2]

| Bond | Bond Length (Å) |